molecular formula C11H6N2O3S B3150784 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid CAS No. 69469-81-4

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid

Cat. No. B3150784
CAS RN: 69469-81-4
M. Wt: 246.24 g/mol
InChI Key: GDAOQQYGWKOPJM-UHFFFAOYSA-N
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Description

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid is a chemical compound with the molecular formula C11H6N2O3S . It is a derivative of 4-oxo-4H-quinolizine-3-carboxylic acid .


Synthesis Analysis

While specific synthesis methods for 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid are not available in the search results, there are general methods for constructing imidazo[2,1-b][1,3]thiazines and their annulated and hydrogenated analogs . These methods have been developed over the past two decades and are grouped by the degree of research done on the imidazothiazine scaffold .


Molecular Structure Analysis

The molecular structure of 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid can be confirmed by various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and ESI (or HRMS) spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid include a density of 1.5±0.1 g/cm3, boiling point of 578.8±53.0 °C at 760 mmHg, vapour pressure of 0.0±1.6 mmHg at 25°C, and enthalpy of vaporization of 86.6±3.0 kJ/mol . It also has a molar refractivity of 67.9±0.5 cm3, polar surface area of 86 Å2, and molar volume of 170.5±7.0 cm3 .

Scientific Research Applications

Anti-HIV Activity

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid: derivatives have been investigated for their anti-HIV-1 activity. Specifically, a series of compounds containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated. In vitro studies demonstrated moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures. Notably, compounds 11e and 11b exhibited the highest activity, with inhibition rates of 51% and 48% at a concentration of 100 μM, respectively. Molecular docking studies revealed that these compounds bind to the active site of HIV-1 integrase (IN), chelating the Mg^2+ ion .

Antibacterial and Antifungal Properties

While not extensively studied, benzimidazole derivatives (including related structures) have shown promise as antibacterial and antifungal agents. For instance, 2-substituted benzimidazole derivatives exhibited antibacterial activity against S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli, as well as antifungal activity against C. albicans and A. niger .

Mechanistic Insights

Understanding the mechanistic pathways of the conversion of carboxylic acids into benzimidazoles is crucial. Recent research has proposed plausible mechanisms for this transformation, which may involve intermediates and transition states. Further exploration of these mechanisms could enhance synthetic methodologies .

Carbonic Anhydrase Inhibition

Although not directly studied for this compound, related 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been evaluated for HIV integrase inhibitory activity. Exploring their potential as carbonic anhydrase inhibitors could be an interesting avenue for future research .

Drug Development and Hit Identification

Given the favorable cytotoxicity profile of the tested compounds, they serve as promising starting points for drug development. Researchers can optimize their structures to enhance potency, selectivity, and pharmacokinetic properties. High-throughput screening and structure-activity relationship studies may identify novel hits for various therapeutic targets.

Future Directions

Research in the field of chemistry of imidazo[2,1-b]thiazines, which includes 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid, began in the 1960s . Over the past two decades, new synthetic methods for their preparation have been developed . These compounds have found practical application and are being actively studied as electroluminescent materials for OLED devices . This suggests that future research may continue to explore their potential applications in various fields.

properties

IUPAC Name

4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S/c14-9-5-8(10(15)16)17-11-12-6-3-1-2-4-7(6)13(9)11/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOQQYGWKOPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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